molecular formula C15H20N2O B2715193 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one CAS No. 2097894-01-2

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B2715193
CAS No.: 2097894-01-2
M. Wt: 244.338
InChI Key: ULRAWOOJSYWUPD-UHFFFAOYSA-N
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Description

“1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one” is a complex organic compound. It is related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential and broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .


Synthesis Analysis

The synthesis of related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported. Its empirical formula is C10H13N and it has a molecular weight of 147.22 .

Scientific Research Applications

Redox-Neutral Amine C-H Functionalization

A novel variant of the Ugi reaction demonstrates the redox-neutral α-amidation with concurrent N-alkylation of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) upon reaction with aromatic aldehydes and isocyanides. This process is promoted by acetic acid, showcasing a method for constructing complex amines through an efficient and innovative approach (Zhengbo Zhu & D. Seidel, 2016).

Improvement in Synthesis Techniques

A novel process has been developed for the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, an important intermediate for organic synthesis. The method achieves an overall yield of 53% from phenethylamine, marking a significant improvement over previous methods by utilizing a mixture of P2O5/POCl3 as the dehydrating agent, which is more efficient than P2O5 alone (Feng Ta, 2013).

Redox-Annulations and C-H Functionalization

Cyclic amines including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocylization, leading to the synthesis of ring-fused pyrrolines, which can be further oxidized or reduced to form pyrroles or pyrrolidines, respectively. This method demonstrates the versatility of cyclic amines in synthesizing complex heterocyclic compounds through efficient C-H functionalization (Y. Kang et al., 2015).

Novel Multicomponent Reactions

Research into the synthesis of pyrindines and tetrahydroquinolines through a one-pot four-component process reveals an efficient method for creating complex molecules. This process involves a sequence of coupling–isomerization–Stork–enamine alkylation–cyclocondensation, highlighting the utility of these compounds in constructing highly substituted aromatic heterocycles (Nasser A. M. Yehia et al., 2002).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRAWOOJSYWUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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